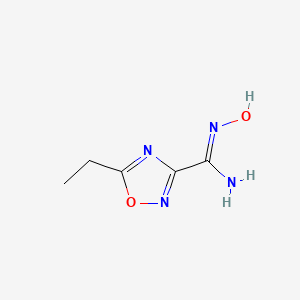
5-Nitro-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a nitro group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with nitro-substituted carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with nitroacetic acid under acidic conditions, followed by cyclization to form the oxadiazole ring . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted oxadiazoles.
Reduction: Reduction of the nitro group can yield amino-substituted oxadiazoles.
Substitution: The nitro group can be substituted with other nucleophiles, such as alkoxy, azido, or amino groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles like alkoxides, azides, or amines under basic conditions.
Major Products Formed
Oxidation: Nitro-substituted oxadiazoles.
Reduction: Amino-substituted oxadiazoles.
Substitution: Alkoxy, azido, or amino-substituted oxadiazoles.
Applications De Recherche Scientifique
5-Nitro-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Nitro-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For example, as an enzyme inhibitor, it binds non-covalently to the active site of acetylcholinesterase and butyrylcholinesterase, blocking the entry of substrates and inhibiting enzyme activity . In anticancer applications, it targets enzymes like thymidylate synthase and histone deacetylase, disrupting cellular processes essential for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3,4-oxadiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1,2,4-oxadiazole: Another nitro-substituted oxadiazole with a different ring structure.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains a nitrophenyl group attached to the oxadiazole ring.
Uniqueness
5-Nitro-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential as an energetic material, while its oxadiazole ring contributes to its stability and versatility in various applications .
Propriétés
Formule moléculaire |
C2H2N4O3 |
|---|---|
Poids moléculaire |
130.06 g/mol |
Nom IUPAC |
5-nitro-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C2H2N4O3/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |
Clé InChI |
DZNMNRIBCGTLCW-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(O1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




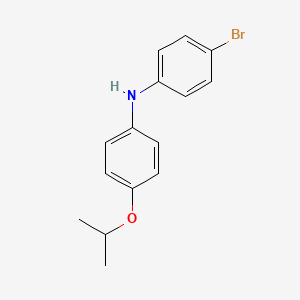

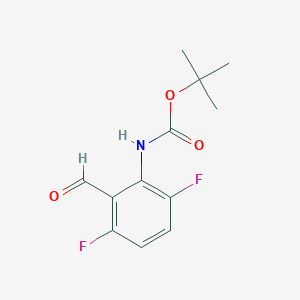
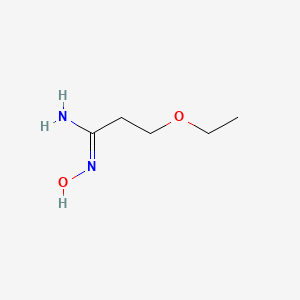


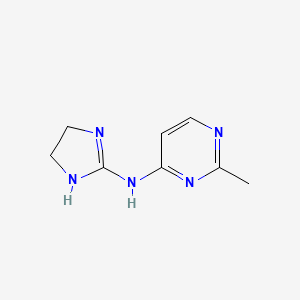


![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
